
3-Chloro-6-(2-thienyl)pyridazine
Vue d'ensemble
Description
3-Chloro-6-(2-thienyl)pyridazine is a useful research compound. Its molecular formula is C8H5ClN2S and its molecular weight is 196.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research into 3-Chloro-6-(2-thienyl)pyridazine primarily focuses on its synthesis and chemical reactivity. Studies have explored various methods for synthesizing this compound and its derivatives, offering insights into their potential applications in different fields. For example, the work by Barlin et al. (1988) examined the synthesis of pyridazine derivatives, including those similar to this compound, and their potential CNS activities (Barlin, Davies, & Ngu, 1988). Additionally, El-Gaby et al. (2003) focused on novel syntheses of thieno[2,3-c]pyridazine derivatives, highlighting the diverse chemical pathways available for generating compounds related to this compound (El-Gaby, Kamal El Dean, Gaber, Eyada, & Al Kamali, 2003).
Biological and Pharmaceutical Applications
Although direct studies on this compound are limited, related pyridazine derivatives have shown considerable biological properties. For instance, Sallam et al. (2021) synthesized and characterized triazole pyridazine derivatives, analyzing their potential anti-tumor and anti-inflammatory activities (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021). Similarly, Galtier et al. (2003) synthesized imidazo[1,2-b]pyridazine derivatives, evaluating their antiviral activities against human immunodeficiency virus and other pathogens (Galtier, Mavel, Snoeck, Andreï, Pannecouque, Witvrouw, Balzarini, De Clercq, & Gueiffier, 2003).
Material Science and Corrosion Inhibition
In the field of material science, derivatives of this compound have been investigated for their corrosion inhibition properties. Olasunkanmi et al. (2018) explored the surface protection activities of 3-chloropyridazine derivatives, including their efficacy in protecting mild steel in corrosive environments (Olasunkanmi, Mashuga, & Ebenso, 2018). This type of research highlights the potential industrial applications of these compounds in preventing material degradation.
Propriétés
IUPAC Name |
3-chloro-6-thiophen-2-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-4-3-6(10-11-8)7-2-1-5-12-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPOARFRZDKKHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-benzoyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2614740.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2614743.png)
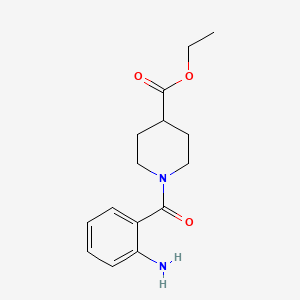
![2-[(3,6-dichloropyridin-2-yl)formamido]-N-ethylacetamide](/img/structure/B2614745.png)
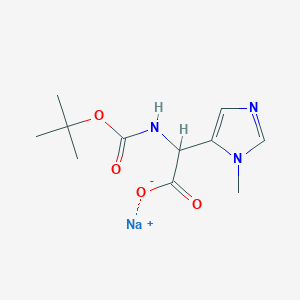
![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2614750.png)
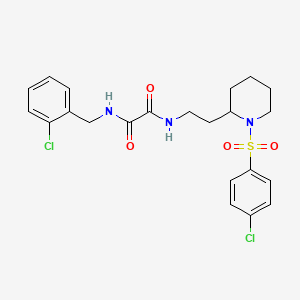
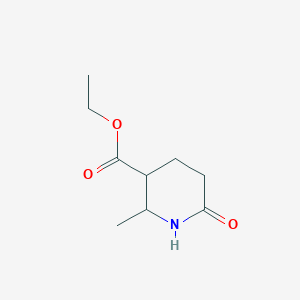

methanone](/img/structure/B2614755.png)

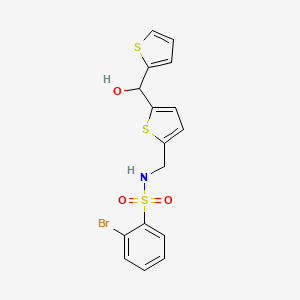
![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2614762.png)
